molecular formula C12H10BrF2NOS B8121445 6-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzo[d]thiazole

6-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzo[d]thiazole

Cat. No.: B8121445
M. Wt: 334.18 g/mol
InChI Key: FAQJBILFOUWERJ-UHFFFAOYSA-N
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Description

6-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzo[d]thiazole is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzo[d]thiazole typically involves multiple steps, including bromination, substitution, and cyclization reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

6-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzo[d]thiazole is unique due to the presence of the 3,3-difluorocyclobutyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

6-bromo-2-[(3,3-difluorocyclobutyl)methoxy]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF2NOS/c13-8-1-2-9-10(3-8)18-11(16-9)17-6-7-4-12(14,15)5-7/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQJBILFOUWERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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